Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate

Catalog No.
S14549579
CAS No.
20745-70-4
M.F
C16H14BrNO4
M. Wt
364.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benz...

CAS Number

20745-70-4

Product Name

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate

IUPAC Name

methyl 2-(2-anilino-2-oxoethoxy)-5-bromobenzoate

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

InChI

InChI=1S/C16H14BrNO4/c1-21-16(20)13-9-11(17)7-8-14(13)22-10-15(19)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)

InChI Key

NOQWRHXHSJZGOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC=C2

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate is a synthetic organic compound that belongs to the class of benzoate esters. The compound features a bromo substituent at the 5-position of the benzoate ring and an ethoxy group linked to a phenylamino moiety, which is further connected to a keto group. Its molecular formula is C15H16BrNO4C_{15}H_{16}BrNO_4, and it has a molecular weight of approximately 356.20 g/mol. The presence of the bromine atom and the phenylamino group contributes to its potential biological activities and applications in medicinal chemistry.

Typical of esters and aromatic compounds. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
  • Condensation Reactions: The phenylamino group can react with electrophiles, allowing for the formation of more complex structures.

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Compounds with similar structures have shown promise in:

  • Antitumor Activity: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: The presence of the phenylamino group may enhance activity against microbial pathogens.
  • Enzyme Inhibition: Certain compounds in this class may act as inhibitors of specific enzymes, contributing to their therapeutic potential.

The synthesis of methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate typically involves several steps:

  • Bromination: Starting from methyl 2-hydroxybenzoate, bromination at the 5-position can be achieved using bromine or a brominating agent.
  • Formation of Ethoxy Group: The introduction of the ethoxy group can be performed through an etherification reaction using ethylene oxide or an equivalent reagent.
  • Amidation: The phenylamino moiety can be introduced via an amidation reaction, typically involving coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Keto Group Introduction: The keto functionality may be introduced through oxidation reactions or by using suitable electrophiles.

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in developing functional materials due to its unique chemical properties.

Several compounds share structural features with methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 5-bromo-2-methoxybenzoateBromo and methoxy groupsAntimicrobialSimpler structure with no phenylamino group
Methyl 4-(diphenylmethyl)piperazin-1-yl benzoatePiperazine ringAntitumorContains a piperazine moiety enhancing bioactivity
Methyl 4-acetoxybenzoateAcetoxy group instead of bromoAnti-inflammatoryLacks halogen substituents, differing reactivity

These comparisons illustrate how variations in substituents and functional groups can influence biological activity and chemical behavior, making methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate a unique candidate for further research in medicinal chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

363.01062 g/mol

Monoisotopic Mass

363.01062 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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